molecular formula C14H17NO3 B2393535 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 941233-91-6

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B2393535
CAS No.: 941233-91-6
M. Wt: 247.294
InChI Key: JCBZTSFQJBORQK-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is an organic compound with the molecular formula C14H17NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy-substituted aromatic aldehydes, followed by carboxylation. The reaction conditions often involve the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like sodium methoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an electrophilic agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-8-7-14(2,3)15-12-10(8)5-9(18-4)6-11(12)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZTSFQJBORQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(=O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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